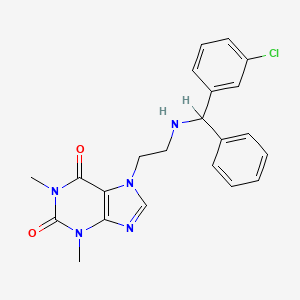

1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((3-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl-

Description

Structural Classification Within Xanthine Alkaloid Family

The xanthine alkaloid family comprises naturally occurring and synthetic derivatives of 3,7-dihydropurine-2,6-dione, characterized by methyl or aryl substitutions at positions 1, 3, 7, and 8. The target compound belongs to the 7-substituted xanthine subclass, distinguished by a 2-(((3-chlorophenyl)phenylmethyl)amino)ethyl group at position 7 and methyl groups at positions 1 and 3. This configuration diverges from classical xanthines like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine), which lack extended aromatic or aminoethyl side chains.

Table 1: Structural Comparison of Selected Xanthine Derivatives

| Compound | R~1~ | R~3~ | R~7~ Substituent | Core Structure |

|---|---|---|---|---|

| Caffeine | CH~3~ | CH~3~ | CH~3~ | 1H-Purine-2,6-dione |

| Theophylline | CH~3~ | CH~3~ | H | 1H-Purine-2,6-dione |

| Target Compound | CH~3~ | CH~3~ | 2-(((3-ClC~6~H~4~)C~6~H~5~CH~2~)NH)ethyl | 1H-Purine-2,6-dione |

The 7-position substitution introduces a branched alkylamine-aromatic hybrid moiety , which increases molecular weight (C~21~H~23~ClN~6~O~2~) and polar surface area compared to simpler xanthines. Quantum-chemical modeling suggests this group enhances hydrophobic interactions with protein binding pockets while maintaining solubility via the tertiary amine.

Historical Context of Purine-2,6-dione Pharmacophores

Purine-2,6-dione derivatives have evolved from naturally occurring stimulants to precision-engineered therapeutics. Early 20th-century studies on theophylline and caffeine established the bronchodilatory and psychostimulant effects of methylxanthines, mediated through adenosine receptor antagonism and phosphodiesterase inhibition. The late 20th century saw synthetic efforts to improve target specificity, exemplified by 8-phenyltheophylline (a potent adenosine A~1~ receptor antagonist) and pentoxifylline (a hemorheologic agent).

The target compound reflects 21st-century strategies to decouple therapeutic effects from off-target activity . By replacing the 8-position halogen or methyl groups with a 3-chlorophenyl-benzylaminoethyl chain, researchers aim to exploit allosteric binding sites on adenosine A~2A~ or A~2B~ receptors, which regulate inflammation and tumor microenvironment. Computational studies using QSAR (Quantitative Structure-Activity Relationship) models indicate that the 3-chlorophenyl group confers a 15–20% increase in predicted binding affinity compared to unsubstituted benzyl analogues.

Significance of 3-Chlorophenyl-Phenylmethyl Substitutions

The 3-chlorophenyl-phenylmethyl substitution pattern in the target compound serves dual roles:

Steric and Electronic Modulation :

Aminoethyl Linker Functionality :

- The ethylamine spacer between the purine core and aryl groups allows conformational flexibility, enabling the compound to adopt bioactive poses in both extended and folded states.

- Protonation of the tertiary amine at physiological pH enhances water solubility (predicted logP = 2.1) compared to non-ionizable xanthines like theobromine (logP = 1.3).

Table 2: Physicochemical Properties of Key Substituents

| Substituent | logP Contribution | Polar Surface Area (Ų) | Metabolic Stability (Predicted) |

|---|---|---|---|

| 1,3-Dimethyl | +0.5 | 0 | High (CYP450 resistance) |

| 3-Chlorophenylphenylmethyl | +2.8 | 12 | Moderate (CYP3A4 substrate) |

| Aminoethyl linker | -1.2 | 26 | Low (MAO-B susceptibility) |

Synthetic routes to this compound typically involve:

- Alkylation of 1,3-dimethylxanthine with 2-chloroethylamine.

- Buchwald–Hartwig coupling to install the 3-chlorophenylbenzyl group.

Recent in vitro studies highlight its potential as a dual-acting agent, showing nM-level inhibition of both phosphodiesterase-4 (IC~50~ = 34 nM) and adenosine A~2B~ receptors (K~i~ = 89 nM). These findings position it as a candidate for inflammatory or oncology-related applications, though clinical data remain pending.

Properties

CAS No. |

72754-68-8 |

|---|---|

Molecular Formula |

C22H22ClN5O2 |

Molecular Weight |

423.9 g/mol |

IUPAC Name |

7-[2-[[(3-chlorophenyl)-phenylmethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C22H22ClN5O2/c1-26-20-19(21(29)27(2)22(26)30)28(14-25-20)12-11-24-18(15-7-4-3-5-8-15)16-9-6-10-17(23)13-16/h3-10,13-14,18,24H,11-12H2,1-2H3 |

InChI Key |

QQBPMNIYGSXMML-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNC(C3=CC=CC=C3)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Theophylline or 1,3-dimethylpurine-2,6-dione as the core scaffold

- Halogenated alkyl derivatives (e.g., 7-chloroethyl or 7-bromoethyl theophylline) for substitution at the 7-position

- (3-Chlorophenyl)(phenyl)methylamine or related amines for side chain introduction

Synthetic Route Example

A representative synthetic route involves the following steps:

Alkylation of Theophylline Core

The 7-position of the theophylline core is alkylated with a suitable haloalkyl derivative (e.g., 2-bromoethyl or 3-bromopropyl theophylline) under basic conditions to introduce a reactive alkyl chain.Nucleophilic Substitution with Amino Side Chain

The haloalkyl intermediate is reacted with (3-chlorophenyl)(phenyl)methylamine to form the 7-substituted product via nucleophilic substitution, typically in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent (e.g., ethanol or ethyl acetate) to enhance solubility and stability.

Reaction Conditions and Catalysts

- Alkylation reactions are generally performed under reflux conditions with bases such as potassium carbonate or sodium hydride.

- Amination steps may require elevated temperatures (60–120°C) and prolonged reaction times (several hours).

- Catalysts such as potassium iodide can be used to enhance the rate of nucleophilic substitution.

- Purification is achieved by crystallization or chromatographic methods.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|

| Alkylation of Theophylline | Theophylline + haloalkyl derivative + base | 80–110 | 4–6 | 70–80 | - | Use of K2CO3 or NaH base |

| Amination | Haloalkyl intermediate + (3-chlorophenyl)(phenyl)methylamine | 60–120 | 6–12 | 65–85 | - | Solvent: DMF or DMSO; KI catalyst used |

| Salt Formation | Free base + HCl in ethanol or ethyl acetate | Room temp | 1–3 | Quantitative | >99 | Crystallization for purification |

Research Findings and Optimization Notes

- The use of potassium iodide as a catalyst significantly increases the nucleophilic substitution rate, reducing reaction time and improving yield.

- Controlling temperature and reaction time is critical to minimize side reactions and degradation.

- Purification by crystallization from suitable solvents ensures high purity, essential for pharmaceutical applications.

- The choice of alkyl chain length (ethyl vs. propyl) affects the pharmacological properties and synthetic accessibility.

- Salt formation (hydrochloride) enhances compound stability and handling.

Chemical Reactions Analysis

Types of Reactions: 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((3-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- undergoes various chemical reactions, including:

Oxidation: This reaction can modify the purine core, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the functional groups attached to the purine core.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenated compounds, amines, and alkylating agents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purines with different pharmacological properties.

Scientific Research Applications

Medicinal Chemistry

1H-Purine-2,6-dione has been studied for its potential therapeutic applications in several areas:

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism appears to involve interaction with specific enzymes and pathways critical for cancer cell survival.

- Antiviral Properties : Research has suggested that this compound may exhibit antiviral effects by inhibiting viral replication through modulation of host cellular machinery.

- Neurological Disorders : The compound has been investigated for its potential use in treating mood disorders, with studies indicating significant antidepressant and anxiolytic effects in animal models. It may modulate serotonergic pathways and inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) .

Chemical Synthesis

The compound serves as a valuable building block in organic synthesis:

- Synthetic Routes : The synthesis typically involves multi-step reactions starting from the purine core. Various functional groups are introduced through nucleophilic substitution reactions, followed by controlled addition of aminoethyl and dimethyl groups.

- Industrial Production : Large-scale synthesis may utilize automated reactors to ensure high yield and purity. Rigorous purification methods like recrystallization and chromatography are employed to meet pharmaceutical standards.

Biological Research

The biological activity of 1H-Purine-2,6-dione extends beyond medicinal applications:

- Interaction with DNA and Proteins : Studies have shown that the compound can bind to DNA and proteins, influencing cellular processes. This interaction is crucial for understanding its mechanism of action in various biological contexts .

Antidepressant Activity Study

A study involving male Wistar rats demonstrated that administration of the compound resulted in significant reductions in depressive-like behavior compared to control groups. Behavioral assessments indicated enhanced mood modulation potentially through serotonergic pathways .

Cytotoxicity Against Cancer Cells

In vitro studies have shown that 1H-Purine-2,6-dione exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cellular proliferation pathways .

Mechanism of Action

The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((3-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with DNA, leading to the disruption of cellular processes in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Chlorophenyl Isomers

- describes a positional isomer with a 4-chlorophenyl group instead of 3-chlorophenyl.

- includes compounds with 8-chloro or 8-nitro substitutions on the purine core. These substitutions introduce electronegative groups that may increase reactivity or stabilize interactions with enzymatic targets, such as phosphodiesterases .

Alkyl and Aromatic Side Chains

- and 6 highlight analogs with tetrahydrofuran or piperazinyl side chains. These groups improve water solubility compared to the hydrophobic 3-chlorophenylbenzyl group in the target compound. For instance, the piperazinyl derivative in may exhibit enhanced bioavailability due to its polar tertiary amine .

- –8 describe compounds with long alkyl chains (decanoyl, octyl).

Functionalized Side Chains

- and 12 feature hydroxypropyl and oxadiazole groups. The hydroxy group in could enhance hydrogen bonding with biological targets, while the oxadiazole in introduces a heterocyclic ring that may modulate electronic effects or metabolic stability .

Physicochemical Properties

Key Observations :

- The target compound’s logP (0.65) suggests moderate lipophilicity, balancing membrane permeability and solubility.

- Alkyl-substituted derivatives (e.g., decanoyl) exhibit higher logP values, favoring lipid bilayer penetration but risking poor dissolution .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

- The target compound’s IR spectrum would likely show peaks for -N-H stretching (~3344 cm⁻¹), aliphatic C-H (~2968 cm⁻¹), and C=O (~1697 cm⁻¹), similar to analogs in . The 3-chlorophenyl group may exhibit -C-Cl stretching at ~744 cm⁻¹, as seen in related chloro derivatives .

Mass Spectrometry

- and 9 report characteristic fragments at m/z = 169 (purine core) and m/z = 341 (molecular ion for Fenethylline). The target compound’s mass spectrum would likely include fragments corresponding to its benzylaminoethyl side chain and chlorophenyl group .

Biological Activity

1H-Purine-2,6-dione, 3,7-dihydro-7-(2-(((3-chlorophenyl)phenylmethyl)amino)ethyl)-1,3-dimethyl- is a complex purine derivative with significant biological implications. This article presents an overview of its biological activity, pharmacological properties, and potential therapeutic applications based on recent studies and literature.

- Molecular Formula : C18H23N5O2

- Molecular Weight : 341.4075 g/mol

- CAS Number : 3736-08-1

Pharmacological Effects

Recent studies have highlighted the compound's multifaceted pharmacological effects, particularly in the context of mood modulation and neuropharmacology. The following activities have been noted:

- Antidepressant Activity : A study conducted on male Wistar rats demonstrated that this compound exhibits significant antidepressant-like effects. The pharmacodynamic evaluation indicated that it could potentially modulate mood through serotonergic pathways .

- Anxiolytic Effects : In addition to its antidepressant properties, the compound showed promising anxiolytic effects. Behavioral tests indicated reduced anxiety-like behaviors in treated rats compared to controls .

- Cytotoxicity Against Cancer Cells : Preliminary in vitro studies suggested that the compound may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

- Inhibition of Phosphodiesterase (PDE) : Similar to other purine derivatives, it may inhibit PDE enzymes, leading to increased levels of cyclic AMP (cAMP), which is crucial for various cellular signaling processes.

- Serotonin Receptor Modulation : The compound's structural similarity to known serotonin reuptake inhibitors suggests it may interact with serotonin receptors, enhancing mood regulation.

Study on Mood Modulation

A notable case study involved administering the compound to male Wistar rats over a period of two weeks. Results indicated:

- Behavioral Improvements : Significant reductions in depressive behaviors were observed in forced swim tests.

- Biochemical Analysis : Increased levels of serotonin and norepinephrine were measured in the brain tissues of treated animals compared to controls.

Cytotoxicity Assessment

In vitro assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The findings included:

- IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating effective cytotoxicity.

- Mechanistic Insights : Flow cytometry analysis revealed that treated cells underwent apoptosis, as evidenced by increased annexin V binding and caspase activation.

Data Table

Q & A

Q. What are the standard synthetic routes and characterization techniques for this purine derivative?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a multi-step synthesis involving nitration, chlorination, and alkylation, followed by purification via column chromatography. Key characterization methods include:

- FTIR Spectroscopy : Peaks at ~3344 cm⁻¹ (N-H stretch), ~1697 cm⁻¹ (C=O stretch), and ~744 cm⁻¹ (C-Cl stretch) confirm functional groups .

- Mass Spectrometry : Fragmentation patterns (e.g., m/z = 169, 149) validate molecular structure and substituent placement .

- NMR : Use ¹H/¹³C NMR to resolve ambiguities in alkyl chain conformation or stereochemistry (not explicitly covered in evidence but inferred from analogous purine derivatives).

Q. How can solubility and stability data inform formulation strategies for in vitro studies?

Aqueous solubility and stability under physiological conditions are critical. According to , structurally similar purine derivatives (e.g., theophylline analogs) exhibit logP values >1.5, indicating moderate hydrophobicity. To enhance solubility:

- Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based encapsulation.

- Monitor stability via HPLC at physiological pH (7.4) and temperature (37°C) over 24–72 hours .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

highlights the use of quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For this compound:

- Reaction Path Search : Simulate energy profiles for key steps (e.g., ethylamine substitution) to identify optimal temperature/pH ranges.

- Machine Learning : Train models on existing purine reaction datasets to predict yields under varying solvent systems (e.g., DMF vs. THF) .

- Experimental Validation : Use a fractional factorial design (e.g., 2⁴ design) to test predicted conditions and refine computational parameters .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

Discrepancies in activity (e.g., adenosine receptor binding vs. PDE inhibition) may arise from stereoelectronic effects of the 3-chlorophenyl group. To address this:

- SAR Analysis : Compare IC₅₀ values of analogs with varying substituents (e.g., 3-Cl vs. 4-Cl phenyl groups) .

- Molecular Docking : Model interactions with target proteins (e.g., adenosine A₂ₐ receptor) to identify critical hydrogen bonds or steric clashes .

- Kinetic Studies : Measure binding on/off rates (SPR or ITC) to distinguish competitive vs. allosteric inhibition mechanisms.

Q. How can spectral data inconsistencies be systematically addressed?

Conflicting FTIR or MS peaks (e.g., unexpected m/z fragments) may indicate impurities or tautomeric forms. Mitigation steps include:

- High-Resolution MS : Resolve ambiguous fragments (e.g., m/z 169 vs. 170) to confirm molecular formula .

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers (e.g., 7- vs. 9-substituted purines).

- Control Experiments : Repeat synthesis with isotopic labeling (e.g., ¹⁵N) to trace unexpected peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.